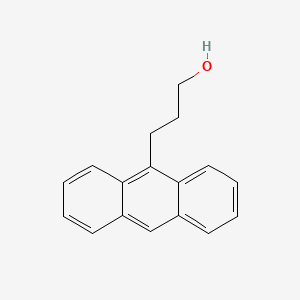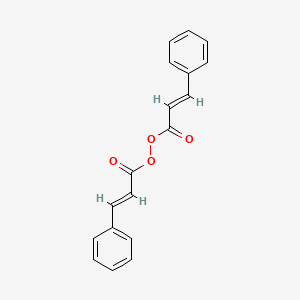
Dicinnamoyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicinnamoyl peroxide is an organic compound with the molecular formula C₁₈H₁₄O₄. It is a diacyl peroxide, characterized by the presence of two cinnamoyl groups linked by a peroxide bond. This compound is known for its reactivity and is used in various chemical processes due to its ability to generate free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicinnamoyl peroxide can be synthesized through the reaction of cinnamoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically proceeds as follows: [ \text{2 Cinnamoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{2 HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but scaled up. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Dicinnamoyl peroxide undergoes various chemical reactions, primarily driven by its peroxide bond. These reactions include:
Oxidation: this compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form cinnamic acid derivatives.
Substitution: The peroxide bond can be cleaved, leading to the formation of free radicals that can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts and organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Radical initiators and UV light can facilitate the cleavage of the peroxide bond.
Major Products Formed:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamic alcohols.
Substitution: Various substituted cinnamic compounds.
Applications De Recherche Scientifique
Dicinnamoyl peroxide has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in modulating oxidative stress and inflammation.
Medicine: Studied for its anti-tumor and anti-inflammatory properties, particularly in combination with other therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as a precursor for other reactive intermediates.
Mécanisme D'action
The mechanism of action of dicinnamoyl peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can then interact with various molecular targets, leading to oxidative stress or initiating radical-mediated reactions. In biological systems, this compound can modulate the expression of genes involved in inflammation and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzoyl peroxide: Another diacyl peroxide, commonly used in acne treatment and as a radical initiator.
Dibenzoyl peroxide: Similar in structure but with benzoyl groups instead of cinnamoyl groups.
Uniqueness: Dicinnamoyl peroxide is unique due to its cinnamoyl groups, which impart distinct reactivity and biological activity compared to other diacyl peroxides. Its ability to generate cinnamic acid derivatives upon decomposition sets it apart from compounds like benzoyl peroxide, which produces benzoic acid derivatives.
Propriétés
Numéro CAS |
15036-31-4 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-eneperoxoate |
InChI |
InChI=1S/C18H14O4/c19-17(13-11-15-7-3-1-4-8-15)21-22-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ |
Clé InChI |
YPWDLNYZZVNNKN-PHEQNACWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)OOC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OOC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
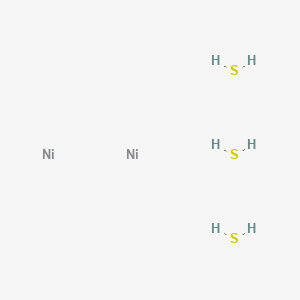
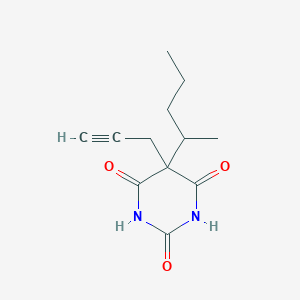
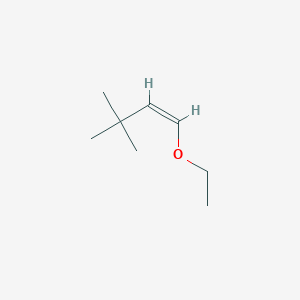
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
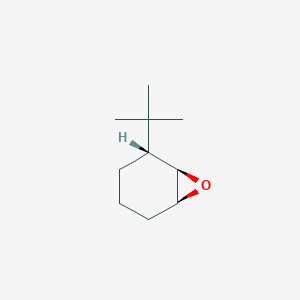


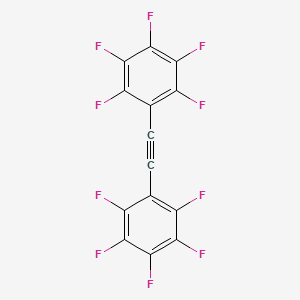
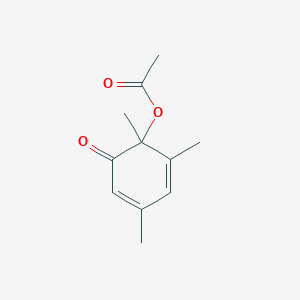
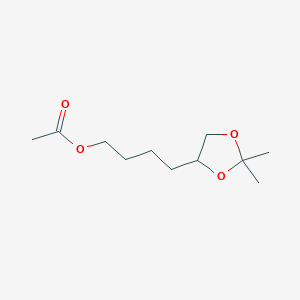
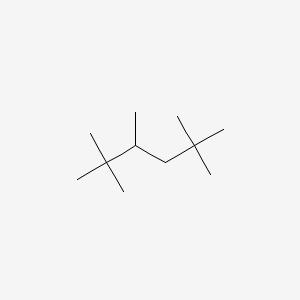
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
